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Introduction: Indium, a soft, silvery-white metal, is a critical component in the manufacturing of
modern solid-state lighting. Its incorporation into semiconductor crystals allows for the precise
tuning of bandgap energy, which directly controls the emission wavelength (color) of light-
emitting diodes (LEDs). This document details the application of two primary classes of indium
compounds: Indium Gallium Nitride (InGaN) for conventional high-brightness blue and green
LEDs, and Indium Phosphide (InP) for cadmium-free quantum dot LEDs (QLEDS).

Section 1: Indium Gallium Nitride (InGaN) in High-
Brightness LEDs
Application Note

Indium gallium nitride (InxGal-xN) is the foundational material for modern blue, green, and
white LEDs.[1] The light-emitting active region of these devices consists of ultra-thin layers of
InGaN, known as quantum wells (QWSs), sandwiched between layers of Gallium Nitride (GaN).
[2] Within these InGaN quantum wells, injected electrons and holes become trapped and
recombine efficiently to emit photons.[2][3]

The primary advantage of the InGaN alloy is its tunable direct bandgap, which spans from the
ultraviolet (3.4 eV for GaN) to the infrared (0.69 eV for InN).[3] By precisely controlling the mole
fraction of indium (the X' in InxGal1-xN) during epitaxial growth, the bandgap can be
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engineered to produce light across the visible spectrum.[3] Higher indium content leads to a
smaller bandgap and thus longer wavelength emissions (e.g., shifting from blue towards green
and red).[3][4] However, increasing indium content also introduces challenges such as lattice
mismatch with the GaN layers, which can cause strain and defects, reducing the LED's
efficiency—a phenomenon contributing to the "green gap".[5]

The fabrication of InGaN-based LEDs is typically performed using Metal-Organic Chemical
Vapor Deposition (MOCVD), which allows for atomic-layer precision in growing the complex
heterostructure.[6]

Data Presentation: InGaN Composition and Emission
Wavelength

The relationship between indium content and emission color is fundamental to InGaN LED
design. The following table summarizes this relationship based on reported data.

Indium Mole Approximate

Fraction (x) in Emission Emitted Color Reference(s)
InxGai-xN Wavelength

~0.02 ~380-390 nm Near-UV / Violet [3]

~0.10 ~390 nm Violet [3]

~0.11 ~440 nm Blue [4]

~0.20 ~420 nm Violet-Blue [3]

~0.30 ~440 nm Blue [3]

~0.35 ~520 nm Green [4]

Visualization: InGaN LED Heterostructure

The following diagram illustrates the typical layered structure of an InGaN/GaN blue LED.
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A typical InGaN/GaN LED heterostructure.

Experimental Protocol: MOCVD Growth of an InGaN/GaN
LED Structure

This protocol provides a generalized procedure for growing a blue InGaN LED heterostructure
on a sapphire substrate using MOCVD. Specific parameters (temperatures, flow rates, times)
may vary based on the MOCVD reactor design.

1. Substrate Preparation:
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Start with a c-plane sapphire (Al203) substrate.

Load the substrate into the MOCVD reactor.

Thermally clean the substrate in a hydrogen (Hz) ambient at >1000 °C to remove surface
contaminants.

. GaN Buffer Layer Growth:

Lower the temperature to ~500-600 °C.

Introduce trimethylgallium (TMGa) and ammonia (NHs) precursors to grow a low-
temperature GaN nucleation layer (~20-30 nm thick).[6][7] This layer helps accommodate the
large lattice mismatch between GaN and sapphire.

. High-Temperature n-GaN Layer Growth:

Ramp the temperature up to ~1050-1100 °C.[8]

Continue the flow of TMGa and NHs to grow a high-quality, unintentionally doped or
intentionally doped GaN layer.

Introduce silane (SiH4) as the n-type dopant precursor to grow a silicon-doped n-GaN
contact layer (typically 2-4 um thick).[6]

. InGaN/GaN Multi-Quantum Well (MQW) Active Region:

Lower the reactor temperature to the range of 700-800 °C to facilitate indium incorporation.

[8]
Grow the MQW stack by alternating the growth of InGaN well layers and GaN barrier layers.

o GaN Barrier: Grow a ~10 nm thick GaN barrier using TMGa (or TEGa) and NHs.[8]

o InGaN Well: Introduce trimethylindium (TMIn) along with TMGa and NHs to grow a thin
(=3 nm) InGaN quantum well.[8] The In/Ga flow rate ratio determines the emission
wavelength.

Repeat this process for 5-8 periods to create the MQW stack.[8]
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5. Electron Blocking Layer (EBL) and p-GaN Layer Growth:

e Grow a thin (~20 nm) p-type aluminum gallium nitride (AlGaN) EBL by introducing
trimethylaluminum (TMAI). This layer confines electrons to the MQW region, enhancing
radiative recombination.[6]

e Cap the structure with a magnesium-doped p-GaN layer (~100-200 nm) using
bis(cyclopentadienyl)magnesium (Cpz2Mg) as the p-type dopant precursor.[6]

6. Post-Growth Annealing:

o After growth, the wafer is typically annealed (e.g., at 700-800 °C in an N2 ambient) to
activate the magnesium dopants in the p-GaN layer.

Section 2: Indium Phosphide (InP) in Quantum Dot

LEDs (QLEDS)
Application Note

Indium Phosphide (InP) quantum dots (QDs) have emerged as a leading cadmium-free
alternative for QLED displays and lighting.[9] Traditional high-performance QDs often relied on
cadmium selenide (CdSe), raising environmental and health concerns due to the toxicity of
cadmium.[10] InP QDs offer a viable, less toxic substitute with excellent, size-tunable optical
properties.[9]

These semiconductor nanocrystals typically feature a core-shell heterostructure, such as
InP/ZnS, to improve stability and photoluminescence quantum yield (QY).[2][11] The ZnS shell
passivates surface defects on the InP core that would otherwise act as non-radiative
recombination sites, thereby enhancing emission efficiency.[12] The emission color of InP QDs
is controlled by the size of the nanocrystal core due to the quantum confinement effect; larger
dots emit at longer wavelengths (reds) and smaller dots at shorter wavelengths (greens and
blues).[12]

InP QDs can be integrated into LEDs in two primary ways:

e Color Conversion: A film of InP QDs is placed on top of a blue or UV LED chip. The QDs
absorb the high-energy light from the LED and re-emit it at a longer wavelength.
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e Electroluminescent QLED: The InP QDs form the active emissive layer in a multi-layered
device structure where charge carriers (electrons and holes) are directly injected into the
QDs, causing them to emit light.

Data Presentation: Performance of InP-Based Quantum
Dots and QLEDs

The performance of InP QDs is characterized by their emission peak, spectral purity (FWHM),
and efficiency (QY and EQE).

Max.
) PL External
Emitter Peak Reference(s
FWHM Quantum Quantum
Type Wavelength ] .
Yield (QY) Efficiency
(EQE)
Green InP
522 nm 46 nm - 1.01% [13]
QDs
Green InP
545 nm 50 nm 45% - [14]
QDs
Green InP
545 nm - 86% 16.3% [15]
QLED
Red InP
12.2% [10]
QLED
Green InP
10.0% [13]
QLED

FWHM: Full Width at Half Maximum. PL QY: Photoluminescence Quantum Yield. EQE:
External Quantum Efficiency.

Visualization: Workflow for InP/ZnS Quantum Dot
Synthesis
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The diagram below outlines the typical workflow for the colloidal synthesis of core/shell InP/ZnS
quantum dots.

Colloidal Synthesis of InP/ZnS QDs

Prepare Precursors
(In, P, Zn, S sources)

Inert Atmosphere

InP Core Synthesis
(Hot-injection in flask)

High Temp

Core Growth & Annealing
(Control size for color)

Inject dropwise

Add Shell Precursors
(Zn and S sources)

High Temp

ZnS Shell Growth
(Surface passivation)

Cool down

Purification
(Precipitation & Centrifugation)

Redisperse in Solvent
(e.g., Toluene, Hexane)
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Workflow for InP/ZnS quantum dot synthesis.

Experimental Protocol: Colloidal Synthesis of InP/ZnS
Core-Shell QDs

This protocol describes a general hot-injection method for synthesizing InP/ZnS QDs. Warning:
This procedure involves pyrophoric and toxic chemicals and must be performed under an inert
atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.

1. Materials and Precursor Preparation:

¢ Indium Precursor: Indium(lIl) chloride (InCl3)

e Phosphorus Precursor: Tris(dimethylamino)phosphine (P(DMA)3)
e Zinc Precursor: Zinc stearate or Zinc chloride (ZnCl2)

 Sulfur Precursor: Sulfur powder dissolved in trioctylphosphine (TOP-S) or 1-octadecene
(ODE-S).

» Solvents/Ligands: 1-octadecene (ODE), oleylamine (OLA).
2. Synthesis of InP Core:

 In a three-neck flask connected to a Schlenk line, combine InCls, ZnClz (acts as a co-
catalyst), and oleylamine.[2][11]

o Degas the mixture under vacuum at ~120 °C for 1 hour to remove water and oxygen.

e Switch to an inert atmosphere (Argon) and heat the mixture to the injection temperature
(~200 °C).[2]

» Rapidly inject the phosphorus precursor, P(DMA)s3, into the hot solution. A color change
indicates the nucleation of InP nanocrystals.
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» Allow the reaction to proceed for a set time (e.g., 60 minutes) to grow the cores to the
desired size.[2] The size, and therefore emission color, can be controlled by reaction time
and temperature.

3. Growth of ZnS Shell:

e While the InP core solution is maintained at a high temperature (e.g., 220 °C), prepare to
add the shell precursors.

o Slowly inject the zinc precursor (e.g., zinc stearate dissolved in ODE) into the flask and allow
it to react for ~30 minutes.[2]

o Raise the temperature (e.g., to 240 °C) and inject the sulfur precursor (e.g., TOP-S)
dropwise.[2] The slow addition helps ensure uniform shell growth.

» Allow the shelling reaction to proceed for 30-60 minutes to form a passivating ZnS layer.
4. Purification:

o Cool the reaction mixture to room temperature.

» Add a non-solvent like ethanol or acetone to precipitate the QDs.

» Centrifuge the mixture to collect the QD precipitate.

e Discard the supernatant and re-disperse the QDs in a non-polar solvent like hexane or
toluene.

» Repeat the precipitation/redispersion process 2-3 times to remove unreacted precursors and
excess ligands.

5. Storage:

 Store the final purified InP/ZnS QDs dispersed in a non-polar solvent in a sealed vial under
an inert atmosphere.

Section 3: Device Fabrication and Characterization
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Application Note

After the synthesis of the active light-emitting material (InGaN layers or InP QDs), several
processing steps are required to create a functional LED device. For InGaN, this involves
wafer-level fabrication including mesa etching to define individual LED chips, deposition of
transparent current-spreading layers, and metallization to form p- and n-type contacts.[16] For
QLEDSs, fabrication typically involves solution-based spin-coating of various layers (hole
transport, emissive QD, electron transport) onto a substrate with a transparent conductor like
ITO.

Once fabricated, the device's performance must be rigorously characterized. Key metrics
include the current-voltage (I-V) characteristics, the electroluminescence (EL) spectrum, and
the external quantum efficiency (EQE). The I-V curve reveals the device's turn-on voltage and
electrical resistance. The EL spectrum shows the peak emission wavelength and color purity
(FWHM). The EQE, the ultimate measure of performance, is the ratio of photons emitted from
the device to the number of electrons injected, indicating the overall efficiency of converting
electricity to light.

Visualization: General LED Fabrication & Testing
Workflow
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General LED Device Workflow
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High-level workflow from material growth to device testing.

Experimental Protocol: Basic LED Characterization

This protocol outlines the fundamental steps to characterize a fabricated LED.

1. Apparatus:
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Source Measure Unit (SMU) or Power Supply with a precision ammeter.

Probe station or test jig to make electrical contact with the LED.

Spectrometer with an integrating sphere or a calibrated photodiode. The integrating sphere is
preferred for accurate EQE measurements as it captures light emitted in all directions.

. Current-Voltage (I-V) Measurement:

Place the LED chip on the test stage and make electrical contact with the p- and n-pads.

Using the SMU, apply a voltage sweep across the device, starting from a negative bias (e.g.,
-5 V) to a positive bias (e.g., +5 V), while measuring the resulting current.

Plot the current (on a logarithmic and linear scale) versus the voltage. This curve will show
the turn-on voltage, leakage current, and series resistance.

. Electroluminescence (EL) Spectrum Measurement:

Position the LED so its light output is directed into the input of the spectrometer or integrating
sphere.

Apply a constant forward current to the LED (e.g., 20 mA).

Use the spectrometer to capture the emission spectrum.

From the spectrum, determine the peak emission wavelength and the Full Width at Half
Maximum (FWHM), which indicates the color purity.

. External Quantum Efficiency (EQE) Calculation:

Measure the total optical output power (P_opt) in Watts using a calibrated integrating sphere
while driving the LED at a known forward current (I).

Calculate the number of photons emitted per second (N_photons) using the formula:

o N_photons = P_opt/ E_photon
o Where E_photon (in Joules) = (h*c) /A
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o h =Planck's constant, ¢ = speed of light, A = peak emission wavelength (in meters).

o Calculate the number of electrons injected per second (N_electrons) using the formula:

o N_electrons=1/q
o Where g = the elementary charge.

o Calculate the EQE using the ratio:

o EQE (%) = (N_photons / N_electrons) * 100

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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